molecular formula C12H13N3O3S B2874564 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391863-90-4

2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2874564
CAS No.: 391863-90-4
M. Wt: 279.31
InChI Key: XXFHKDXDSCKPKI-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule designed for research purposes, integrating the 1,3,4-thiadiazole scaffold with a benzamide moiety. The 1,3,4-thiadiazole nucleus is a recognized bioisostere of pyrimidine bases, which allows its derivatives to potentially interfere with DNA replication and various enzymatic processes in cells . This structure is associated with mesoionic properties that may enhance the molecule's ability to cross cellular membranes and interact with biological targets . This compound is provided for investigation in oncology research, particularly for exploring the mechanisms of action of thiadiazole-based structures. Analogs of this chemical class have demonstrated promising in vitro antiproliferative activities against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), melanoma (SK-MEL-2), and leukemia (HL-60) . The structural motif of N-(1,3,4-thiadiazol-2-yl)benzamide has been identified as a key pharmacophore in the development of novel inhibitors, such as dual-target inhibitors of EGFR and HER-2 tyrosine kinases, which play critical roles in cancer cell proliferation and angiogenesis . Researchers can utilize this compound to study its effects on cell cycle arrest, induction of apoptosis, and potential inhibition of specific molecular targets like matrix metalloproteinases (MMPs) or dihydrofolate reductase (DHFR) . Furthermore, computational studies and molecular docking analyses of similar compounds suggest good oral drug-like behavior and predictable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, facilitating early-stage drug discovery efforts . This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)8-5-4-6-9(17-2)10(8)18-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFHKDXDSCKPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents on Benzamide Thiadiazole Substituent Molecular Weight (g/mol) Predicted Properties (pKa, LogP) Key References
2,3-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (391863-90-4) 2,3-dimethoxy 5-methyl 279.31 pKa: 7.69; LogP: 1.8
4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (36855-78-4) 4-amino 5-methyl 250.28 pKa: 6.2; LogP: 1.2
3,4-Diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (349438-46-6) 3,4-diethoxy 5-methyl 307.37 pKa: 8.1; LogP: 2.5
3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (300568-50-7) 3,4,5-trimethoxy 5-methyl 309.34 pKa: 7.5; LogP: 1.9
2-Fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (313554-48-2) 2-fluoro 5-methyl 237.25 pKa: 5.8; LogP: 2.1
2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (Not listed) 2-hydroxy 5-methyl 249.28 pKa: 9.3; LogP: 1.5

Key Differences and Implications :

Electron-Donating vs. 3,4-Diethoxy and 3,4,5-trimethoxy derivatives exhibit increased lipophilicity (LogP ~2.5) due to bulkier alkoxy groups, which may enhance membrane permeability but reduce aqueous solubility .

Hydrogen Bonding and Solubility: The 2-hydroxy analog has a polar hydroxyl group, increasing solubility (LogP: 1.5) but limiting blood-brain barrier penetration compared to methoxy-containing compounds . The 4-amino derivative’s primary amine facilitates hydrogen bonding but may increase susceptibility to metabolic oxidation .

Biological Activity :

  • 3,4,5-Trimethoxy derivatives show enhanced antifungal activity due to improved hydrophobic interactions with fungal cell membranes .
  • 2-Fluoro analogs exhibit greater metabolic stability, a trait leveraged in agrochemical design .

Pharmacological and Industrial Relevance

  • Anticancer Potential: Thiadiazole derivatives with methoxy groups (e.g., 2,4-dimethoxy analogs) demonstrate moderate cytotoxicity against cancer cell lines, likely via topoisomerase inhibition .
  • Agricultural Applications : Compounds like 3,4-diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide are explored as plant growth regulators due to their structural mimicry of auxins .

Biological Activity

2,3-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound with the molecular formula C12H13N3O3SC_{12}H_{13}N_{3}O_{3}S and a molecular weight of 279.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The presence of the thiadiazole moiety combined with methoxy groups contributes to its unique chemical properties and biological efficacy.

Chemical Structure

The structure of 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:

Chemical Structure C12H13N3O3S\text{Chemical Structure }C_{12}H_{13}N_{3}O_{3}S

Synthesis

The synthesis typically involves the condensation of 2,3-dimethoxybenzoic acid with 5-methyl-1,3,4-thiadiazol-2-amine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under reflux conditions in an organic solvent such as dichloromethane (DCM) .

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against various bacterial strains such as Salmonella typhi and Escherichia coli, with inhibition zones ranging from 15 to 19 mm at a concentration of 500 µg/disk .

Compound Target Organism Zone of Inhibition (mm) Concentration (µg/disk)
2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleS. aureus15500
2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleE. coli18500

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines. For example:

  • Human Colon Cancer (HCT116) : IC50 values ranged from 0.74 to 10.0 µg/mL for several derivatives.
  • Human Lung Cancer (H460) : Similar IC50 values indicating significant cytotoxicity.

The most active compounds demonstrated GI50 values as low as 3.29 µg/mL against HCT116 cells .

Cell Line IC50 (µg/mL) Compound
HCT1163.29Compound A
H46010Compound B
MCF-70.28Compound C

The mechanism by which 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Key Enzymes : Potentially targeting enzymes involved in inflammatory processes or cancer cell proliferation.
  • Modulation of Oxidative Stress : Acting as an antioxidant which may contribute to its protective effects against cellular damage.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of thiadiazole derivatives. For instance, modifications at the C-5 position significantly influence anticancer activity against breast cancer cell lines (MCF-7). Compounds with specific substituents showed enhanced binding affinity to tubulin and other molecular targets within cancer cells .

Notable Findings

A study highlighted that certain derivatives exhibited selective activity against the Bcr-Abl-positive K562 cell line with IC50 values demonstrating their potential in treating specific types of leukemia .

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